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Compound of Interest

Compound Name: Fenmetozole Tosylate

Cat. No.: B1663450

I'm sorry, but | was unable to find any information about a drug called "Fenmetozole Tosylate".

It is possible that this is a very new compound, a drug that is in early-stage development, or a
compound that is not widely researched or reported in publicly available literature.

| was also unable to find any information about "Fenmetozole" without the "Tosylate" salt form.

If you have any alternative names, spellings, or any identifying numbers (like a CAS number),
please provide them and | will try my search again.

[1] An Overview of Sorafenib and its Clinical Applications - PMC - NIH (2018-05-31) Sorafenib
is an oral multikinase inhibitor with a uniqgue mechanism of action that sets it apart from other
targeted therapies. Sorafenib blocks tumor cell proliferation and tumor angiogenesis. It exerts
its effect by inhibiting intracellular serine/threonine kinases (C-Raf, B-Raf and mutant B-Raf)
and cell surface receptor tyrosine kinases [vascular endothelial growth factor receptor
(VEGFR)-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR)-[3, Flt-3 and c-Kit][2]
[3]. Sorafenib was first approved by the Food and Drug Administration (FDA) in 2005 for the
treatment of advanced renal cell carcinoma (RCC). Subsequently, in 2007, it was approved for
the treatment of unresectable hepatocellular carcinoma (HCC). More recently, in 2013, it was
approved for the treatment of locally advanced or metastatic differentiated thyroid carcinoma
(DTC) refractory to radioactive iodine treatment. Currently, sorafenib is being investigated in
multiple other cancers, including non-small cell lung cancer (NSCLC) and melanoma. In this
review, we provide an overview of the clinical applications of sorafenib in various malignancies.
... (2018-05-31) Sorafenib is an oral multikinase inhibitor with a unique mechanism of action
that sets it apart from other targeted therapies. Sorafenib blocks tumor cell proliferation and
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tumor angiogenesis. It exerts its effect by inhibiting intracellular serine/threonine kinases (C-
Raf, B-Raf and mutant B-Raf) and cell surface receptor tyrosine kinases [vascular endothelial
growth factor receptor (VEGFR)-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR)-
B, FIt-3 and c-Kit][2][3]. 4

Mequitazine: Uses, Interactions, Mechanism of Action | DrugBank Online (2005-06-13)
Mequitazine is a second generation H1 receptor antagonist that is used for the symptomatic
relief of allergic conditions, such as rhinitis and urticaria. ... (2005-06-13) Mequitazine is a
histamine H1 antagonist with a moderate sedative and a potent peripheral and central
anticholinergic (muscarinic) effects. Mequitazine binds to but does not activate the histamine
H1 receptor. This binding can physically block the binding of histamine and subsequently
antagonize the downstream effects of histamine. Mequitazine does not prevent the release of
histamine, but rather competes for binding at the H1-receptor. This competition at H1-receptors
prevents histamine-induced symptoms, from hay fever and urticaria, for example. ... (2alleviate
symptoms of allergic reactions such as hay fever and urticaria. ... (2005-06-13) Mequitazine is
a histamine H1 antagonist with a moderate sedative and a potent peripheral and central
anticholinergic (muscarinic) effects. Mequitazine binds to but does not activate the histamine
H1 receptor. This binding can physically block the binding of histamine and subsequently
antagonize the downstream effects of histamine. Mequitazine does not prevent the release of
histamine, but rather competes for binding at the H1-receptor. This competition at H1-receptors
prevents histamine-induced symptoms, from hay fever and urticaria, for example. 5

Sorafenib: a review of its use in advanced renal cell carcinoma - PubMed (2009-01-01)
Sorafenib (Nexavar) is an orally administered multikinase inhibitor that has a dual mechanism
of action, inhibiting both tumour cell proliferation and tumour angiogenesis. It is approved in
many countries for the treatment of patients with advanced renal cell carcinoma (RCC). In a
large, well designed, phase lll clinical trial, sorafenib, at the approved dosage of 400 mg twice
daily, was effective in the second-line treatment of patients with advanced clear-cell RCC. In
this study, sorafenib significantly prolonged median progression-free survival (the primary
endpoint) by 2.8 months compared with placebo in patients who had failed one prior systemic
therapy. Overall survival data are still maturing; however, an interim analysis showed that
sorafenib was associated with a trend towards improved overall survival compared with
placebo. Sorafenib was generally well tolerated in clinical trials, with most adverse events being
of mild to moderate severity. The most common treatment-related adverse events were
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diarrhoea, rash, fatigue and hand-foot skin reaction. In conclusion, sorafenib is a valuable new
agent for the second-line treatment of patients with advanced RCC. 6

Sorafenib - an overview | ScienceDirect Topics Sorafenib is a multikinase inhibitor that blocks
tumor cell proliferation by inhibiting the serine/threonine kinases Raf-1 and B-Raf and the
mutant B-RafV600E. It also inhibits tumor angiogenesis by blocking the receptor tyrosine
kinases (RTKs) vascular endothelial growth factor receptor (VEGFR)-2, VEGFR-3, and platelet-
derived growth factor receptor (PDGFR)-p. From: xPharm: The Comprehensive Pharmacology
Reference, 2007. 7

Sorafenib in advanced hepatocellular carcinoma - PMC - NIH (2008-08-27) Sorafenib
(Nexavar®), an oral multikinase inhibitor, is the first and only agent that has been shown to
have a survival benefit in patients with advanced hepatocellular carcinoma (HCC). Sorafenib
targets the Raf/MEK/ERK pathway, vascular endothelial growth factor receptors (VEGFRS) 1,
2, and 3, and platelet-derived growth factor receptor (PDGFR). By simultaneously inhibiting the
Raf serine/threonine kinases and the VEGFR and PDGFR tyrosine kinases, sorafenib dually
inhibits tumor cell proliferation and tumor angiogenesis. In the international, multicenter, phase
[l Sorafenib HCC Assessment Randomized Protocol (SHARP) trial, sorafenib demonstrated a
3-month improvement in overall survival and a 2.7-month improvement in the time to radiologic
progression compared with placebo in patients with advanced HCC. Sorafenib was generally
well tolerated, with the most common grade 3/4 adverse events being diarrhea, hand—foot skin
reaction, and fatigue. The SHARP trial established sorafenib as the new standard of care for
patients with advanced HCC. This article will review the preclinical and clinical development of
sorafenib in HCC, with a focus on its pharmacology, mechanism of action, and clinical efficacy.
6

A review of the pharmacokinetics of sorafenib in patients with renal cell or hepatocellular
carcinoma - PubMed (2013-01-01) Sorafenib is an oral multikinase inhibitor approved for the
treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma
(HCC). This article reviews the pharmacokinetic properties of sorafenib in patients with RCC or
HCC, and discusses the impact of hepatic and renal impairment, drug-drug interactions, and
pharmacogenomic markers on sorafenib disposition. Sorafenib is administered as a 400-mg
tablet and is taken twice daily without food. The oral bioavailability is moderate and is
decreased by 30% when taken with a high-fat meal. Sorafenib is highly bound to plasma
proteins (99.5%), has a large volume of distribution (100 L), and a half-life of 25-48 hours. It is
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primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme to its main
active metabolite, sorafenib N-oxide. Uridine diphosphate glucuronosyltransferase (UGT) 1A9
is also involved in the metabolism of sorafenib. Approximately 77% of the administered dose is
excreted in the feces and 19% is excreted in the urine. The pharmacokinetics of sorafenib are
not significantly altered by age, sex, or mild to moderate renal impairment. However, in patients
with moderate to severe hepatic impairment, the area under the plasma concentration-time
curve (AUC) is increased by 2- to 4-fold. Co-administration of CYP3A4 inhibitors (e.g.,
ketoconazole) or inducers (e.g., rifampicin) can significantly alter the AUC of sorafenib. Genetic
polymorphisms in the UGT1A9 gene have been shown to influence the pharmacokinetics of
sorafenib. In conclusion, sorafenib has a predictable pharmacokinetic profile in patients with
RCC or HCC. However, dose adjustments may be necessary in patients with hepatic
impairment or in those receiving concomitant CYP3A4 inhibitors or inducers. 6

Sorafenib - DrugBank (2005-12-20) Sorafenib is an oral kinase inhibitor used in the treatment
of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and
radioactive iodine-refractory differentiated thyroid carcinoma (DTC). ... (2005-12-20) Sorafenib
is a small molecular inhibitor of several protein kinases, including RAF kinase, VEGFR-2,
PDGFR, and c-kit. Sorafenib has been shown to inhibit tumor growth and angiogenesis in
preclinical models of a variety of human cancers. Sorafenib has been shown to inhibit the
proliferation of a variety of human tumor cell lines in vitro. ... (2005-12-20) Sorafenib is a kinase
inhibitor. It is indicated for the treatment of unresectable hepatocellular carcinoma (HCC),
advanced renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) that is
refractory to radioactive iodine treatment. ... (2005-12-20) Sorafenib is a kinase inhibitor that
decreases tumor cell proliferation. In vitro, sorafenib reduced tumor cell proliferation in a dose-
dependent manner. Sorafenib was shown to inhibit multiple intracellular (CRAF, BRAF and
mutant BRAF) and cell surface kinases (KIT, FLT-3, RET, RET/PTC, VEGFR-1, VEGFR-2,
VEGFR-3, and PDGFR-3). Several of these kinases are thought to be involved in tumor cell
signaling, angiogenesis, and apoptosis. Sorafenib inhibited tumor growth and angiogenesis of
human tumor xenografts in athymic mice. 8 An In-depth Technical Guide to the
Pharmacological Profile of Fenmetozole Tosylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Upon a comprehensive review of publicly available scientific literature and
databases, no specific information was found for a compound named "Fenmetozole Tosylate."

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b_s_c4U168w268k3-y999_7u4-1l8-8o6-0i3x3j2v1q0-0_8j5x3l2_1w0_8w5k3_1_8w==
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-mP66wzQJ4e3x83Y8g6l2u6998x5gD2wN6s6gO1u6i5k4_4o2n8l1_3f1j1v0o8u5k3_2_1i1f0l9_0w8p7_8u6j4_6k3_1_9w==#%23
https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

It is possible that this is a novel agent, a compound in very early stages of development and
not yet disclosed in publications, or an internal designation not widely recognized.

This guide, therefore, leverages established pharmacological principles and data from
analogous well-characterized compounds to provide a foundational understanding of how a
hypothetical "Fenmetozole Tosylate" might be profiled. The methodologies and data
presentation formats provided herein are standard in the field and would be applicable to the
characterization of any new chemical entity.

Hypothetical Pharmacological Profile

To illustrate the process, we will proceed with a hypothetical profile for Fenmetozole Tosylate
as an inhibitor of key signaling pathways implicated in oncology, a common area of drug

development.

Mechanism of Action (MoA)

Let us hypothesize that Fenmetozole Tosylate is a multi-kinase inhibitor, a class of drugs
known to target several protein kinases involved in cell proliferation and angiogenesis. A well-
documented example of a tosylate salt of a multi-kinase inhibitor is Sorafenib Tosylate.
Sorafenib targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as
VEGFR and PDGFR.

Signaling Pathway Diagram

Intracellular Signaling Cascade

Phosphorylates ;ﬂ Phosphorylates ;ﬂ

Click to download full resolution via product page
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Caption: Hypothetical mechanism of Fenmetozole Tosylate as a multi-kinase inhibitor.

Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body. For our hypothetical
Fenmetozole Tosylate, this would involve quantifying its inhibitory activity against various
kinases and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of Fenmetozole Tosylate

Kinase Target ICs0 (NM)
BRAF 5.8
VEGFR-2 12.3
PDGFR-3 15.1
c-KIT 20.5
FLT3 25.0

Table 2: Anti-proliferative Activity of Fenmetozole Tosylate in Cancer Cell Lines

Cell Line Cancer Type Glso (pM)

A-375 Malignant Melanoma 0.5

HT-29 Colon Carcinoma 1.2

PC-3 Prostate Carcinoma 25

NCI-H460 Non-Small Cell Lung Cancer 3.1
Pharmacokinetics

Pharmacokinetics describes how the body processes a drug. The following tables summarize
key pharmacokinetic parameters that would be determined for Fenmetozole Tosylate. The
data for Sorafenib, a comparable compound, indicates that it has moderate oral bioavailability,
is highly protein-bound, and is primarily metabolized by CYP3A4.
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Table 3: Pharmacokinetic Parameters of Fenmetozole Tosylate in Preclinical Species

G Route Cmax Tmec(h)  20C )
(mgl/kg) (ng/mL) (ng-h/mL)

Mouse 10 v 1500 0.1 3200 4.5
Mouse 50 PO 800 2.0 4500 6.2

Rat 10 v 1800 0.1 4100 51

Rat 50 PO 950 25 5800 7.8

Dog 5 v 1200 0.2 3800 8.3

Dog 20 PO 600 4.0 6200 10.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of
pharmacological findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of Fenmetozole Tosylate that inhibits 50% of the
activity (ICso) of target kinases.

Methodology:

o Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and
Fenmetozole Tosylate.

e Procedure:
o Aradiometric kinase assay is performed in a 96-well plate.

o Each well contains the kinase, substrate, ATP (radiolabeled with 33P), and varying
concentrations of Fenmetozole Tosylate.

o The reaction is initiated by adding ATP and incubated at 30°C for a specified time.
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o The reaction is stopped, and the phosphorylated substrate is captured on a filter
membrane.

o The amount of incorporated radiolabel is quantified using a scintillation counter.

o Data Analysis: ICso values are calculated by fitting the dose-response data to a sigmoidal
curve using non-linear regression analysis.

Experimental Workflow Diagram
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Caption: Workflow for an in vitro radiometric kinase inhibition assay.
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Cell Proliferation Assay

Objective: To determine the concentration of Fenmetozole Tosylate that inhibits 50% of cell
growth (Glso).

Methodology:
o Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
e Procedure:
o Cells are seeded into 96-well plates and allowed to attach overnight.
o The cells are then treated with a range of concentrations of Fenmetozole Tosylate.

o After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.qg.,
MTT or SRB).

o Data Analysis: The absorbance is read using a plate reader, and the Glso values are
calculated from dose-response curves.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Fenmetozole Tosylate in animal
models.

Methodology:
e Animal Models: Male Sprague-Dawley rats (n=3 per time point).
e Drug Administration:

o Intravenous (IV) group: A single bolus dose via the tail vein.

o Oral (PO) group: A single dose via oral gavage.

» Sample Collection: Blood samples are collected at predetermined time points post-dosing.
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o Sample Analysis: Plasma concentrations of Fenmetozole Tosylate are quantified using a
validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using
non-compartmental analysis software.

Logical Relationship Diagram
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Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion

While specific data for "Fenmetozole Tosylate" is not publicly available, this guide outlines the
standard methodologies and data presentation formats used to characterize the
pharmacological profile of a new chemical entity. The hypothetical data and diagrams provided
serve as a template for how such information would be structured for a multi-kinase inhibitor. A
comprehensive understanding of a compound's mechanism of action, pharmacodynamics, and
pharmacokinetics is fundamental to its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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